In-Depth Technical Guide: 5,5-Dimethylpiperidine-2-Carboxylic Acid in Modern Drug Discovery
In-Depth Technical Guide: 5,5-Dimethylpiperidine-2-Carboxylic Acid in Modern Drug Discovery
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Physicochemical Profiling, Synthetic Workflows, and Application in Peptidomimetics
Executive Summary & Strategic Significance
In the landscape of modern drug discovery, the rigidification of flexible peptide backbones is a primary strategy for improving target affinity and metabolic stability. 5,5-dimethylpiperidine-2-carboxylic acid (a gem-dimethylated derivative of pipecolic acid) serves as a highly specialized, non-natural amino acid building block.
The strategic introduction of a gem-dimethyl group at the 5-position of the piperidine ring achieves two critical objectives:
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Conformational Restriction: Unsubstituted pipecolic acid can undergo ring-flipping, leading to an equilibrium between axial and equatorial carboxylate conformations. The bulky gem-dimethyl group at C5 introduces severe 1,3-diaxial steric clashes if the ring flips, effectively locking the piperidine ring into a single, predictable chair conformation. This minimizes the entropic penalty upon receptor binding.
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Metabolic Shielding & Lipophilicity: The gem-dimethyl moiety shields the 5-position from cytochrome P450-mediated oxidation and significantly increases the overall lipophilicity of the scaffold, enhancing passive membrane permeability.
Chemical Identity & Physicochemical Profiling
Understanding the baseline metrics of this molecule is critical for predicting its behavior in ADME assays and downstream synthetic workflows[1][2].
Table 1: Chemical Identity
| Parameter | Value |
| Chemical Name | 5,5-dimethylpiperidine-2-carboxylic acid |
| CAS Number | 676355-70-7 (Free base) / 2171610-72-1 (HCl salt) |
| Molecular Formula | C8H15NO2 |
| Molecular Weight | 157.21 g/mol (Free base) / 193.67 g/mol (HCl salt) |
| SMILES | CC1(CCC(NC1)C(=O)O)C |
Table 2: Physicochemical Profile
| Property | Value | Causality / Implication |
| LogP (Predicted) | ~1.18 | The gem-dimethyl group increases lipophilicity compared to native pipecolic acid (LogP ~ -2.3), driving better cellular permeability. |
| TPSA | 49.33 Ų | Ideal for blood-brain barrier (BBB) penetration if incorporated into small, CNS-targeted peptidomimetics. |
| pKa (Carboxyl) | ~2.1 | Strongly acidic carboxylate, existing as a zwitterion at physiological pH[3]. |
| pKa (Amine) | ~10.4 | Highly basic secondary amine, requiring robust protection (e.g., Fmoc, Cbz) during peptide coupling[3]. |
Synthetic Pathways & Mechanistic Causality
Direct functionalization (e.g., dialkylation) of pipecolic acid at the 5-position is synthetically unviable due to extreme steric hindrance and poor regiocontrol. To circumvent this, chemists employ a top-down structural rearrangement: the Favorskii-type ring contraction of a 7-membered lactam[4].
By starting with 3-chloro-6,6-dimethylazepan-2-one, the gem-dimethyl group is already installed on an acyclic precursor before initial cyclization. Treatment with a strong aqueous base induces alpha-deprotonation, followed by the intramolecular displacement of the chloride to form a highly strained bicyclic aziridinone intermediate. Hydrolytic attack on this intermediate relieves the ring strain, yielding the 6-membered piperidine-2-carboxylic acid.
Fig 1: Base-mediated Favorskii-type ring contraction pathway.
Experimental Protocols: Self-Validating Systems
Protocol 1: Synthesis via Ring Contraction
Objective: Convert 3-chloro-6,6-dimethylazepan-2-one to 5,5-dimethylpiperidine-2-carboxylic acid. Causality: Barium hydroxide (Ba(OH)2) is chosen over NaOH because the barium ions can be quantitatively precipitated as BaSO4 during the acidification step. This leaves the highly water-soluble zwitterionic amino acid in the aqueous phase without inorganic salt contamination, simplifying isolation.
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Initiation: Suspend 3-chloro-6,6-dimethylazepan-2-one (1.0 eq) in a 0.5 M aqueous solution of Ba(OH)2 (2.5 eq).
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Thermal Activation: Heat the mixture to reflux (100°C) for 6 hours.
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Validation Checkpoint: The initial suspension will become a homogeneous solution as the lactam hydrolyzes and contracts.
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Reaction Monitoring: Sample the reaction, dilute in MeCN/H2O, and analyze via LC-MS.
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Validation Checkpoint: Confirm the disappearance of the precursor (m/z ~175) and the appearance of the product (m/z 158 [M+H]+).
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Workup: Cool the reaction to 0°C. Add 1M H2SO4 dropwise until the pH reaches ~6.5.
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Causality: This neutralizes the excess base and precipitates BaSO4.
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Isolation: Filter the thick white precipitate through a pad of Celite. Wash the pad with hot water. Lyophilize the combined aqueous filtrates to yield the crude product.
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Salt Formation: To isolate as the stable hydrochloride salt (CAS 2171610-72-1)[1], dissolve the crude solid in minimal methanol and add 2M HCl in diethyl ether. Filter the resulting crystals.
Protocol 2: Fmoc-Protection for SPPS Integration
Objective: Synthesize 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5,5-dimethylpiperidine-2-carboxylic acid (CAS 2219368-37-1)[5]. Causality: The secondary amine of the piperidine ring is sterically hindered by the adjacent carboxylate and the rigid chair conformation. Standard Fmoc-OSu coupling is often too slow; Fmoc-Cl is required, but the temperature must be strictly controlled to prevent dipeptide formation.
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Dissolution: Dissolve 5,5-dimethylpiperidine-2-carboxylic acid (1.0 eq) in a 1:1 mixture of 10% aqueous Na2CO3 and 1,4-dioxane.
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Coupling: Cool the solution to 0°C. Add Fmoc-Cl (1.1 eq) dissolved in a minimal amount of dioxane dropwise over 30 minutes.
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Causality: Maintaining 0°C suppresses the hydrolysis of Fmoc-Cl and prevents the formation of Fmoc-beta-alanine byproducts.
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Propagation: Allow the reaction to warm to room temperature and stir for 12 hours.
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Purification: Extract the basic aqueous layer with diethyl ether (3x) to remove unreacted Fmoc-Cl and fluorenyl byproducts.
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Acidification: Cool the aqueous layer to 0°C and acidify to pH 2.0 using 1M HCl. Extract the precipitated product into ethyl acetate (3x).
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Isolation: Dry the organic layer over MgSO4, filter, and concentrate in vacuo. Purify via flash chromatography (DCM:MeOH 95:5) to yield the SPPS-ready building block.
References
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PubChemLite - 5,5-dimethylpiperidine-2-carboxylic acid hydrochloride (C8H15NO2). Available at: [Link]
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GlobalChemMall - 5,5-dimethylpiperidine-2-carboxylic acid Properties & Synthesis. Available at:[Link]
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ChemSrc - 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5,5-dimethylpiperidine-2-carboxylic acid. Available at: [Link]
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NP-MRD (Natural Products Magnetic Resonance Database) - Pipecolic acid (NP0001452) Physicochemical Properties. Available at:[Link]
Sources
- 1. 5,5-dimethylpiperidine-2-carboxylic acid hydrochloride | 2171610-72-1 [sigmaaldrich.cn]
- 2. PubChemLite - 5,5-dimethylpiperidine-2-carboxylic acid hydrochloride (C8H15NO2) [pubchemlite.lcsb.uni.lu]
- 3. NP-MRD: Showing NP-Card for Pipecolic acid (NP0001452) [np-mrd.org]
- 4. m.globalchemmall.com [m.globalchemmall.com]
- 5. CAS#:2219368-37-1 | 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5,5-dimethylpiperidine-2-carboxylic acid | Chemsrc [chemsrc.com]
